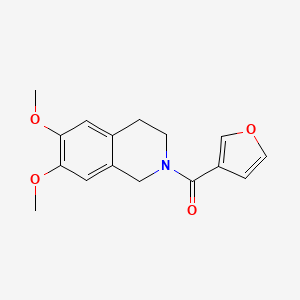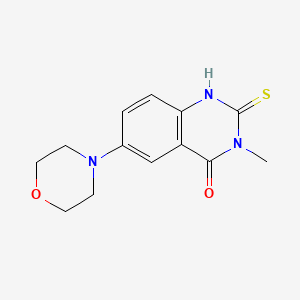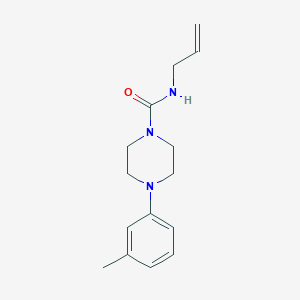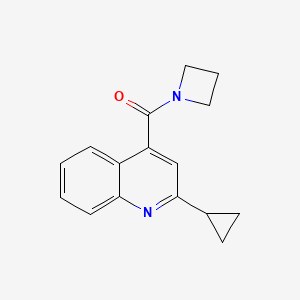
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone, also known as DIFM, is a synthetic compound that has been studied for its potential use in scientific research. DIFM has been found to have various biochemical and physiological effects, and its mechanism of action has been explored in several studies.
Wirkmechanismus
The mechanism of action of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone involves its interaction with the dopamine D2 receptor. (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone binds to the receptor and inhibits its activity, leading to an increase in dopamine release in the brain. This increase in dopamine levels has been associated with various physiological and behavioral effects, including increased locomotor activity, decreased anxiety, and improved cognitive function.
Biochemical and Physiological Effects:
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone has been found to have various biochemical and physiological effects. In addition to its interaction with the dopamine D2 receptor, (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems. (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, one limitation of using (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone is its relatively low selectivity for the dopamine D2 receptor, as it has also been shown to interact with other receptors and transporters. Additionally, the effects of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone may vary depending on the dose and duration of treatment, which should be carefully controlled in lab experiments.
Zukünftige Richtungen
There are several future directions for research on (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone. One area of interest is the development of more selective and potent D2 receptor ligands based on the structure of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone. Another area of interest is the investigation of the effects of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone on other neurotransmitter systems and their interactions with the dopamine system. Additionally, further studies are needed to explore the potential therapeutic applications of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone in various neurological and psychiatric disorders.
Synthesemethoden
The synthesis method of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone involves the condensation of 2,3-dimethoxybenzaldehyde and furfural in the presence of ammonium acetate and acetic acid. The resulting product is then reduced with sodium borohydride to yield (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone. The synthesis of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone has been reported in several studies, and its purity and identity have been confirmed using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood, reward, and motivation. (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone has also been shown to inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain.
Eigenschaften
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-14-7-11-3-5-17(9-13(11)8-15(14)20-2)16(18)12-4-6-21-10-12/h4,6-8,10H,3,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANFRWZWSAPDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=COC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)



![1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7461382.png)
![7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)

![4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide](/img/structure/B7461403.png)


![2-(2-Methyl-4-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B7461428.png)
![2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7461431.png)